Ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate
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Overview
Description
Ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C10H12O3. It is a derivative of cyclopentanone and is characterized by the presence of an ethyl ester group, a vinyl group, and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-oxocyclopentanecarboxylate with vinyl magnesium bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the ketone group to an alcohol.
Substitution: The vinyl group can participate in electrophilic addition reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), acids (e.g., HCl, HBr)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
Ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate exerts its effects involves interactions with various molecular targets. The vinyl group can participate in addition reactions, while the ketone group can undergo nucleophilic attack. These interactions can lead to the formation of new bonds and the modification of existing structures, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxocyclopentanecarboxylate: A similar compound with a ketone and ester group but lacking the vinyl group.
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate: Another related compound with a different ring size and substitution pattern.
Uniqueness
Ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate is unique due to the presence of both a vinyl group and a ketone group on the cyclopentane ring
Properties
CAS No. |
918150-71-7 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 2-ethenyl-5-oxocyclopentene-1-carboxylate |
InChI |
InChI=1S/C10H12O3/c1-3-7-5-6-8(11)9(7)10(12)13-4-2/h3H,1,4-6H2,2H3 |
InChI Key |
ZEDJGEWTVBSRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCC1=O)C=C |
Origin of Product |
United States |
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